molecular formula C18H25N3O3 B5889376 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate

2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate

Cat. No. B5889376
M. Wt: 331.4 g/mol
InChI Key: YWNYFPSPHJWIED-UHFFFAOYSA-N
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Description

2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate, also known as PPAP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPAP is a derivative of the natural compound piperine, which is found in black pepper. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate is not fully understood, but it is thought to act on several different pathways in the body. One possible mechanism is through its interaction with the dopamine transporter, which may help to increase dopamine levels in the brain. 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help to improve mood and cognitive function. 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a relatively low toxicity, which makes it safe for use in animal studies.
However, there are also limitations to using 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, its potential therapeutic applications are still being investigated, which means that its usefulness as a research tool may be limited.

Future Directions

There are several future directions for research on 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine its effectiveness in treating these diseases in humans.
Another area of research is 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate's potential as an antidepressant. Studies have shown that 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for depression in humans.
Finally, 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate's mechanism of action is not fully understood, and further research is needed to determine how it interacts with different pathways in the body. This may help to identify new potential therapeutic applications for the compound.

Synthesis Methods

2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate can be synthesized using a variety of methods, but the most common method involves the reaction of piperine with a carbonylating agent such as phosgene or thionyl chloride. This reaction produces the intermediate compound 1-(2-chloroethyl)-4-(1-piperidinylcarbonyl)piperidine, which can then be reacted with 2-aminophenyl-1-piperidinecarboxylate to yield 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate.

Scientific Research Applications

2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to have neuroprotective effects, which may help to slow or prevent the progression of these diseases.
Another area of research is 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate's potential as an antidepressant. Studies have shown that 2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for depression in humans.

properties

IUPAC Name

[2-(piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17(20-11-5-1-6-12-20)19-15-9-3-4-10-16(15)24-18(23)21-13-7-2-8-14-21/h3-4,9-10H,1-2,5-8,11-14H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNYFPSPHJWIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC=C2OC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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